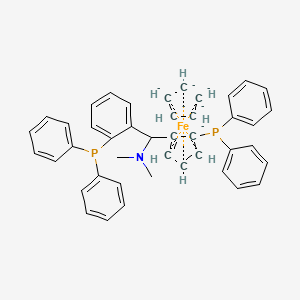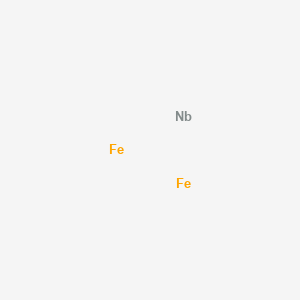
Ferroniobium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferroniobium is an important iron-niobium alloy, typically containing 60-70% niobium. It is primarily used as an alloying agent in the production of high-strength low-alloy steel, which is widely used in the construction, automotive, and pipeline industries . The niobium is mined from pyrochlore deposits and transformed into niobium pentoxide, which is then reduced to produce this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferroniobium is produced through several methods, including the aluminothermic reduction process, the electro-carbothermic process, and the electro-silicothermic process .
Aluminothermic Reduction Process: This involves mixing niobium pentoxide with iron oxide and aluminum, which is then reduced in an electric arc furnace.
Electro-Carbothermic Process: In this method, carbon is used as a reductant, and the high-carbon this compound is obtained in an electric furnace through the reduction reaction.
Electro-Silicothermic Process: Silicon is used as a reductant, and ferrosilicon alloy with high silicon content is used.
Industrial Production Methods: The industrial production of this compound primarily uses the aluminothermic reduction process due to its efficiency and cost-effectiveness . The raw materials include industrial niobium pentoxide, niobium concentrate, and tantalum extraction slag .
Análisis De Reacciones Químicas
Types of Reactions: Ferroniobium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: this compound can be oxidized to form niobium oxides, such as niobium pentoxide.
Reduction: Niobium pentoxide can be reduced using aluminum or silicon to produce this compound.
Substitution: this compound can participate in substitution reactions where niobium atoms replace other metal atoms in alloys.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Aluminum or silicon in an electric arc furnace.
Substitution: High-temperature conditions in the presence of other metals.
Major Products:
Oxidation: Niobium oxides.
Reduction: this compound.
Substitution: Various niobium-containing alloys.
Aplicaciones Científicas De Investigación
Ferroniobium has numerous applications in scientific research and industry :
Chemistry: Used as an alloying agent to improve the properties of steel and other metals.
Biology and Medicine: Niobium alloys are used in medical implants due to their biocompatibility and corrosion resistance.
Mecanismo De Acción
Comparación Con Compuestos Similares
Ferroniobium is unique compared to other niobium alloys due to its high niobium content and its specific use in high-strength low-alloy steel . Similar compounds include:
Niobium-Tantalum Iron: Contains both niobium and tantalum and is used in similar applications.
Niobium Carbide: Used in cutting tools and wear-resistant applications due to its high hardness.
Niobium Oxide: Used as a catalyst in the chemical industry and in the production of special glasses.
This compound stands out due to its specific role in enhancing the properties of steel, making it indispensable in various industrial applications .
Propiedades
Número CAS |
12023-22-2 |
|---|---|
Fórmula molecular |
Fe2Nb |
Peso molecular |
204.60 g/mol |
Nombre IUPAC |
iron;niobium |
InChI |
InChI=1S/2Fe.Nb |
Clave InChI |
ZFGFKQDDQUAJQP-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Nb] |
Descripción física |
Other Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



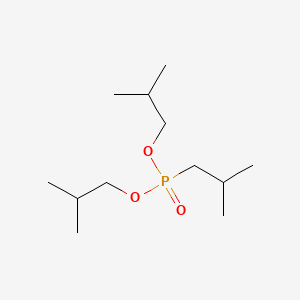
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
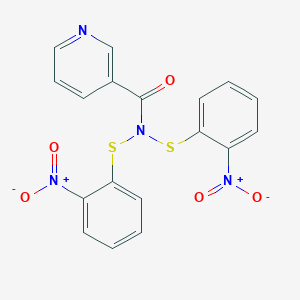

![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)

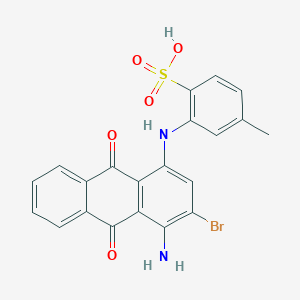

![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)


